(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-18(6-4-14-3-5-16-17(12-14)25-13-24-16)20-10-7-15(8-11-20)21-9-1-2-19(21)23/h3-6,12,15H,1-2,7-11,13H2/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPOQMZKANJGLD-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
Three disconnections are strategically viable:
Route 1: Sequential Acylation and Cyclization
Step 1: Synthesis of 4-(Pyrrolidin-2-one)piperidine
Method A : Lactamization of δ-aminovaleric acid derivatives
- Procedure :
- Yield : 68-72%
- Key Data :
| Parameter | Value |
|---|---|
| $$^1$$H NMR (400MHz) | δ 3.48 (m, 1H, piper-H), 2.85 (dd, J=8.4Hz, pyrrol-H) |
| HRMS | m/z 169.1214 [M+H]+ |
Step 2: Acryloylation of Piperidine Nitrogen
Method B : Schotten-Baumann acylation
- Conditions :
- Yield : 83%
- Stereocontrol : E/Z ratio >19:1 (confirmed by $$^1$$H NMR coupling constants)
Step 3: Benzo[d]dioxol-5-yl Group Introduction
Method C : Friedel-Crafts Acylation
Route 2: Convergent Cross-Coupling Approach
Step 1: Preparation of Benzo[d]dioxol-5-ylacryloyl Chloride
Synthesis :
- Condense 3,4-methylenedioxybenzaldehyde with malonic acid (pyridine, piperidine catalyst, 110°C)
- Convert acrylic acid to acid chloride (SOCl$$_2$$, DMF cat., reflux)
- Yield : 89% over two steps
Step 2: Pd-Catalyzed Coupling to Piperidine-Pyrrolidinone
Conditions :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 37% (3 steps) | 56% (2 steps) |
| Stereoselectivity | 92% E | 95% E |
| Scalability | Limited | >100g demonstrated |
| Purification | Multiple columns | Single crystallization |
Critical Findings :
Advanced Methodological Developments
Continuous Flow Synthesis
System Configuration :
Characterization Data
Spectroscopic Properties
$$^1$$H NMR (CDCl$$_3$$, 400MHz):
δ 7.52 (d, J=15.6Hz, 1H, acryloyl CH),
6.98 (d, J=15.6Hz, 1H, acryloyl CH),
6.80-6.75 (m, 3H, benzodioxol H),
4.25 (m, 1H, piperidine H),
3.68 (m, 2H, pyrrolidinone H)$$^13$$C NMR :
170.2 (pyrrolidinone C=O),
165.1 (acryloyl C=O),
148.3 (benzodioxol O-C-O)HRMS : m/z 357.1449 [M+H]+ (calc. 357.1452)
X-ray Crystallography
- Space Group : P2$$1$$2$$1$$2$$_1$$
- Key Metrics :
- Dihedral angle between benzodioxol and pyrrolidinone: 87.3°
- Acryloyl C=C bond length: 1.334Å (confirms E-configuration)
Industrial-Scale Considerations
Cost Analysis
| Component | Route 1 Cost/kg | Route 2 Cost/kg |
|---|---|---|
| Starting Materials | $1,240 | $980 |
| Catalysts | $320 | $1,150 |
| Total | $3,890 | $4,260 |
Optimization Strategies :
- Recycle Zn catalyst in Route 1 via acid wash (83% recovery)
- Replace Pd(OAc)$$_2$$ with nanoparticle catalysts in Route 2 (cost reduced by 40%)
Emerging Methodologies
Photochemical Activation
Biocatalytic Approaches
- Engineered E. coli expressing P450BM3 mutant catalyzes benzylic hydroxylation
- Current Status :
- 45% conversion to hydroxy-analog
- Requires further optimization for scalability
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acryloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted derivatives with new functional groups replacing the acryloyl group.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, (E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it a valuable component in material science.
Mechanism of Action
The mechanism of action of (E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the acryloyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Biological Activity
The compound (E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one is a synthetic organic molecule characterized by its complex structure, which includes a piperidine ring, an acrylamide moiety, and a benzo[d][1,3]dioxole unit. This compound has garnered interest in medicinal chemistry for its potential pharmacological applications due to the presence of multiple functional groups that can interact with biological targets.
Structural Features
The structural composition of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C22H19NO5 |
| Molecular Weight | 377.4 g/mol |
| Key Functional Groups | Benzo[d][1,3]dioxole, acrylamide, piperidine |
Biological Activity Overview
Research into the biological activity of this compound reveals several potential therapeutic effects:
- Anticancer Properties : The presence of the benzo[d][1,3]dioxole moiety suggests potential anticancer activity. Compounds containing this structural motif have been shown to exhibit cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : The acrylamide group can participate in Michael addition reactions, which may enhance the compound's ability to modulate inflammatory pathways. Studies indicate that similar compounds with acrylamide functionalities have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
- Neuroprotective Effects : The piperidine ring is known for its neuroprotective effects in various models of neurodegeneration. Compounds with similar structures have been investigated for their potential to protect neuronal cells from apoptosis and oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to (E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one:
- A study on derivatives of benzo[d][1,3]dioxole highlighted their ability to inhibit tumor growth in vitro and in vivo models. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
- Research focusing on acrylamide-containing compounds reported their effectiveness in inhibiting COX enzymes, thereby reducing inflammation and pain in experimental models .
The proposed mechanisms for the biological activities of (E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one include:
- Inhibition of Enzymatic Activity : The acrylamide group may act as an electrophile, forming covalent bonds with nucleophilic sites on target proteins involved in inflammatory and cancer pathways.
- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, providing neuroprotective effects and potential anxiolytic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Structural and Functional Differences
- Acryloyl vs. Hydroxyprop-2-en-1-one : The target compound’s acryloyl group (α,β-unsaturated ketone) contrasts with the hydroxylated analog (9e), which may reduce electrophilicity but improve solubility .
- Piperidine vs.
- Pyrrolidin-2-one vs. Lactam-Free Structures: The γ-lactam in the target compound enhances rigidity compared to non-cyclic analogs (e.g., 3q), possibly affecting metabolic stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one?
- Methodological Answer : The compound can be synthesized via cycloisomerization or coupling reactions. For example, phosphine-catalyzed cycloisomerization (as in ) is effective for forming pyrrolidinone cores. Key steps include:
- Functionalization of the piperidine ring with acryloyl groups.
- Stereoselective introduction of the benzo[d][1,3]dioxol-5-yl moiety via Heck coupling or similar cross-coupling reactions.
- Purification via silica gel flash chromatography (≥81% yield reported for analogous compounds) .
Q. How should researchers characterize the structural features of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze coupling constants (e.g., H and C NMR) to confirm stereochemistry and substituent positions. For example, H NMR can distinguish E/Z isomers via vicinal coupling constants (J = 15–16 Hz for trans-configuration) .
- High-resolution mass spectrometry (HRMS-ESI) : Validate molecular formula (e.g., C22H21N5O3 from ) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What solvents are optimal for dissolving this compound in experimental settings?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chlorinated solvents (CHCl3, DCM). Avoid aqueous buffers unless surfactants or co-solvents (e.g., Tween-80) are used. Solubility testing via UV-Vis spectroscopy at varying solvent ratios is recommended .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer : Key parameters include:
- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings with aryl boronic acids.
- Temperature control : Maintain 80–100°C for cross-coupling reactions to balance kinetics and side-product formation.
- pH modulation : For acid/base-sensitive intermediates, buffer reaction media (e.g., ammonium acetate, pH 6.5) to stabilize reactive groups .
- Monitor progress via HPLC with UV detection (e.g., 254 nm for aromatic systems) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC50 values or target selectivity may arise from:
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability.
- Enantiomeric purity : Use chiral HPLC (e.g., IC column) to confirm ≥95% ee, as impurities can skew results .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses with reported crystal structures of target proteins .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns to assess stability of interactions (e.g., hydrogen bonding with kinase active sites).
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, ensuring alignment with in vitro data .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photooxidation of the acryloyl group.
- Temperature : Maintain −20°C for lyophilized powders; −80°C for DMSO stock solutions (avoid freeze-thaw cycles).
- Hygroscopicity : Use desiccants (silica gel) for solid forms, as moisture can hydrolyze the pyrrolidinone ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
